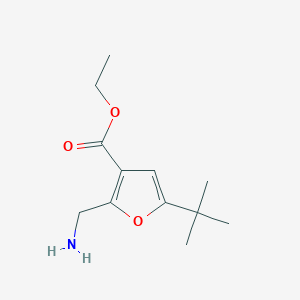![molecular formula C12H8Cl2N4O2S2 B12992645 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with p-tolyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale crystallization techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from substitution reactions would be derivatives of the original compound where the chlorine atoms are replaced by the nucleophiles used in the reaction .
Applications De Recherche Scientifique
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share the core structure and have similar chemical properties and applications.
Dichloropyrimidine Derivatives:
Uniqueness
5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to the presence of both the thiazolo[4,5-d]pyrimidine core and the sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H8Cl2N4O2S2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
5,7-dichloro-N-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-6-2-4-7(5-3-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
Clé InChI |
WUURLFISTZOQEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


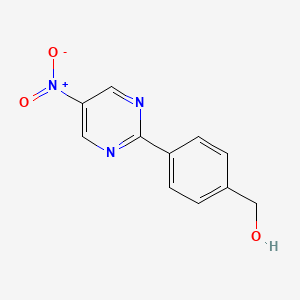
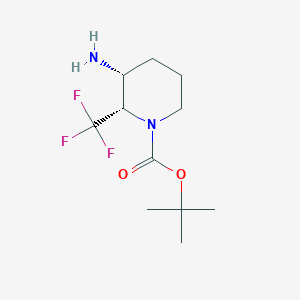
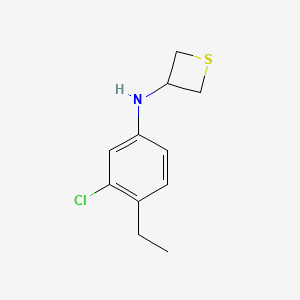
![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
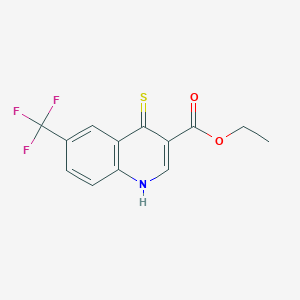
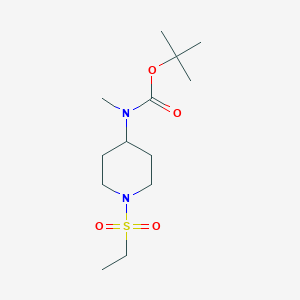
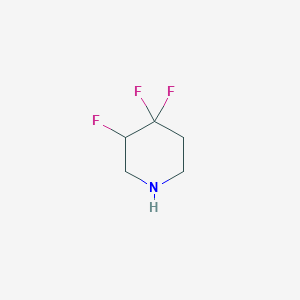
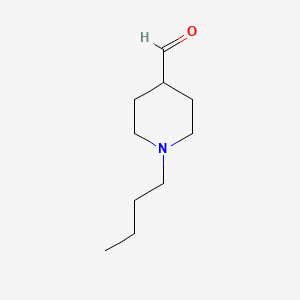
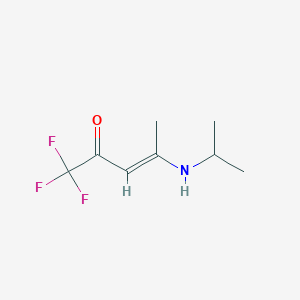
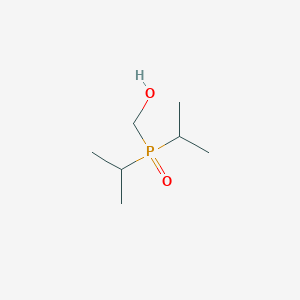

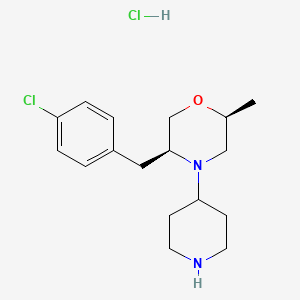
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
